molecular formula C21H22N4O3S2 B2388491 N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923443-39-4

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2388491
CAS RN: 923443-39-4
M. Wt: 442.55
InChI Key: AVPLFYFZZOMQDT-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It is related to a series of compounds known as 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides . These compounds have been synthesized and screened for their cytotoxic activity against human breast cancer cell line (MCF-7) .

Mechanism of Action

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It is suggested that the compound may combine the effects of thiazole and sulfonamide, groups known for their antibacterial activity . The compound may interact with its targets, leading to changes that result in its antibacterial activity.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes, such as cell wall synthesis or protein production, leading to bacterial death .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is excreted.

Result of Action

Given its potential antibacterial activity, it may lead to bacterial cell death by interfering with essential bacterial processes .

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTZTP in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying their function and regulation. However, one of the limitations of using PTZTP is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of PTZTP. One possible direction is the development of more potent and selective inhibitors based on the structure of PTZTP. Another direction is the investigation of the molecular mechanism of PTZTP action, which may lead to the discovery of new targets for drug development. Additionally, the potential use of PTZTP as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, warrants further investigation.
Conclusion
In conclusion, PTZTP is a small molecule compound that has been extensively studied for its potential use as a research tool in various scientific fields. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their function and regulation. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, its potential toxicity and off-target effects must be taken into consideration when interpreting experimental results. Further investigation into the molecular mechanism of PTZTP action and its potential therapeutic applications is warranted.

Synthesis Methods

PTZTP can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with thioamide and tosyl chloride to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.

Scientific Research Applications

PTZTP has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their function and regulation. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-5-7-17(8-6-15)30(27,28)25-12-9-16(10-13-25)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLFYFZZOMQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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